ベンゾイルメサコニン

概要

説明

この化合物は、鎮痛作用や抗炎症作用を含む強力な薬理作用で知られています . ベンゾイルメサコニンはモノエステルアルカロイドであり、ジエステル対応物と比較して毒性が低いため、伝統的な中国医学において貴重な成分となっています .

2. 製法

合成経路と反応条件: ベンゾイルメサコニンは、アコニチン、メサコニチン、ヒパコニチンなどの毒性ジエステルジテルペンアルカロイドの加水分解によって合成できます。 加水分解プロセスには、8β-アセトキシ基の脱アセチル化が含まれ、ベンゾイルアコニチン類、ベンゾイルメサコニンを含む生成物をもたらします .

工業生産方法: 高純度のベンゾイルメサコニンは、高速向流クロマトグラフィーを用いて調製できます。 この方法は、トリカブト根の抽出物から他の成分を分離し、ベンゾイルメサコニンを高い収率と純度で取得します .

科学的研究の応用

ベンゾイルメサコニンは、その潜在的な治療用途について広く研究されてきました。

作用機序

ベンゾイルメサコニンは、主にToll様受容体媒介NF-κBおよびMAPKシグナル伝達経路の阻害を介してその効果を発揮します。 この阻害は、インターロイキン-6、腫瘍壊死因子-α、活性酸素種などの炎症性サイトカインとメディエーターの抑制につながります . これらの経路を調節することにより、ベンゾイルメサコニンは強力な抗炎症効果を示し、炎症性疾患の潜在的な治療薬となっています .

類似化合物:

ベンゾイルアコニチン: 同じ薬理作用を持つ別のモノエステルアルカロイドですが、毒性プロファイルが異なります.

メサコニチン: ベンゾイルメサコニンよりも毒性の高いジエステルアルカロイド.

アコニチン: 強力な鎮痛作用を持つ、高度に毒性のあるジエステルアルカロイド.

ベンゾイルメサコニンの独自性: ベンゾイルメサコニンは、アコニチンやメサコニチンなどのジエステルアルカロイドに比べて毒性が低いという点で独特です。 これは、特に伝統的な中国医学において、治療用途のためのより安全な代替手段となっています .

生化学分析

Biochemical Properties

Benzoylmesaconine plays a significant role in biochemical reactions, particularly in the modulation of voltage-dependent sodium channels. It interacts with various enzymes and proteins, including β-galactosidase and voltage-dependent sodium channels. The interaction with sodium channels is crucial as it contributes to its antinociceptive, antiarrhythmic, and antiepileptiform properties . Additionally, benzoylmesaconine promotes mitochondrial energy metabolism in isolated rat liver mitochondria .

Cellular Effects

Benzoylmesaconine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzoylmesaconine increases the survival rate in a mouse model of burn-associated herpes simplex virus type 1 infection . It also affects the expression levels of 5-hydroxytryptamine receptors in the colon tissues of rats, thereby improving intestinal propulsion and alleviating symptoms of slow transit constipation .

Molecular Mechanism

At the molecular level, benzoylmesaconine exerts its effects through several mechanisms. It binds to voltage-dependent sodium channels, blocking their activity and thereby exerting its antinociceptive and antiarrhythmic effects . Additionally, benzoylmesaconine influences gene expression by modulating the activity of various transcription factors and signaling pathways. This modulation can lead to changes in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoylmesaconine change over time. Studies have shown that benzoylmesaconine is identified as two peaks in serum at 48 hours after oral administration, indicating its stability and prolonged presence in the bloodstream . The area under the serum concentration-time curve and mean residence time values are significantly high, suggesting that benzoylmesaconine undergoes hydrolysis by intestinal bacteria followed by intestinal reabsorption .

Dosage Effects in Animal Models

The effects of benzoylmesaconine vary with different dosages in animal models. For instance, the concentrations of benzoylmesaconine and its metabolites in serum and spinal cord samples increase with higher doses of aconitine or mesaconitine . At high doses, benzoylmesaconine can exhibit toxic effects, necessitating careful dosage management in therapeutic applications .

Metabolic Pathways

Benzoylmesaconine is involved in several metabolic pathways. It undergoes hydrolysis by intestinal bacteria, followed by reabsorption in the intestines . This process contributes to its prolonged presence in the bloodstream. Additionally, benzoylmesaconine interacts with various enzymes, including β-galactosidase, which plays a role in its metabolism .

Transport and Distribution

Within cells and tissues, benzoylmesaconine is transported and distributed through various mechanisms. It is absorbed in the intestines and distributed throughout the body via the bloodstream . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, such as the liver and spinal cord .

Subcellular Localization

Benzoylmesaconine’s subcellular localization is crucial for its activity and function. It is primarily localized in the mitochondria, where it promotes energy metabolism . Additionally, benzoylmesaconine’s interaction with voltage-dependent sodium channels occurs at the cellular membrane, contributing to its antinociceptive and antiarrhythmic effects .

準備方法

Synthetic Routes and Reaction Conditions: Benzoylmesaconine can be synthesized through the hydrolysis of toxic diester-diterpene alkaloids such as aconitine, mesaconitine, and hypaconitine. The hydrolysis process involves the deacetylation of the 8β-acetoxyl group, resulting in the formation of benzoylaconines, including benzoylmesaconine .

Industrial Production Methods: High-purity benzoylmesaconine can be prepared using high-speed countercurrent chromatography. This method involves the separation of benzoylmesaconine from other components in the extract of Aconitum roots, ensuring a high yield and purity .

化学反応の分析

反応の種類: ベンゾイルメサコニンは、以下を含む様々な化学反応を起こします。

酸化: ベンゾイルメサコニンは、酸化されて対応する酸化物を生成することができます。

還元: 還元されて、還元された誘導体を生成することができます。

置換: ベンゾイルメサコニンは、官能基が他の基で置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、置換反応で一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、様々な酸化、還元、置換されたベンゾイルメサコニンの誘導体が含まれ、これらは異なる薬理作用を示す可能性があります .

類似化合物との比較

Benzoylaconine: Another monoester alkaloid with similar pharmacological properties but different toxicity profiles.

Mesaconitine: A diester alkaloid that is more toxic compared to benzoylmesaconine.

Aconitine: A highly toxic diester alkaloid with potent analgesic effects.

Uniqueness of Benzoylmesaconine: Benzoylmesaconine is unique due to its lower toxicity compared to diester alkaloids like aconitine and mesaconitine. This makes it a safer alternative for therapeutic applications, particularly in traditional Chinese medicine .

特性

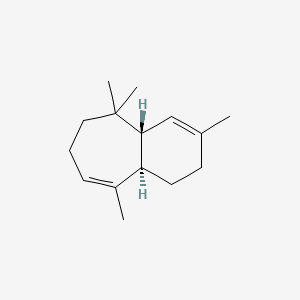

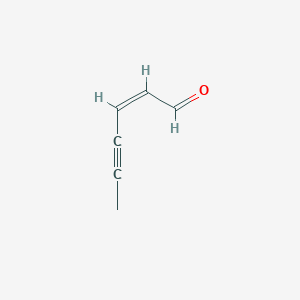

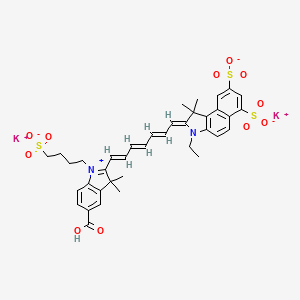

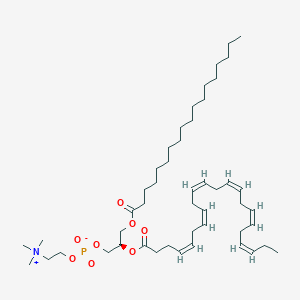

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWZCUZNRVAHT-IJNXHYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzoylmesaconine?

A1: Benzoylmesaconine has a molecular formula of C31H43NO10 and a molecular weight of 589.68 g/mol. []

Q2: What spectroscopic techniques have been used to elucidate the structure of Benzoylmesaconine and its analogs?

A2: Researchers have employed various spectroscopic methods to characterize Benzoylmesaconine and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-, 13C-, 1H-1H COSY, HMQC, and HMBC techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. [, , ] Additionally, mass spectrometry (MS) techniques like ESI-MSn have been utilized for structural confirmation and identification. []

Q3: How does the structure of Benzoylmesaconine differ from diester-diterpenoid aconitines?

A3: Benzoylmesaconine is formed by the hydrolysis of diester-diterpenoid aconitines like aconitine and mesaconitine. This hydrolysis results in the loss of one ester group, specifically at the C-8 position. [, , ]

Q4: How does the pH value of the solution impact the stability of Benzoylmesaconine during heating?

A4: Studies have shown that pH significantly affects the stability of Benzoylmesaconine during heating. At a pH of 5.9, its content initially increases but then decreases over time. Under acidic conditions (pH 3), it increases slowly, while under alkaline conditions (pH 9), it degrades rapidly. []

Q5: What happens to the levels of diester-diterpenoid alkaloids during the decocting process of Aconiti Lateralis Radix Praeparata, and how does this relate to the content of Benzoylmesaconine?

A5: During decoction, diester-diterpenoid alkaloids in Aconiti Lateralis Radix Praeparata, like aconitine, mesaconitine, and hypaconitine, rapidly decrease. This decrease coincides with an initial increase in the levels of monoester-diterpenoid alkaloids, including benzoylaconine, benzoylmesaconine, and benzoylhypaconine, likely due to hydrolysis. []

Q6: How does the pharmacokinetic profile of Benzoylmesaconine differ when administered as a pure compound versus as a component of Wutou decoction?

A6: Studies in rats have shown that the elimination of Benzoylmesaconine is significantly faster when administered as a component of Wutou decoction compared to pure Benzoylmesaconine. The area under the curve (AUC) of Benzoylmesaconine was also significantly reduced after Wutou decoction administration, suggesting altered absorption or metabolism. []

Q7: Does honey impact the absorption of Benzoylmesaconine and other active ingredients in Wu-tou decoction?

A7: Research suggests that honey might enhance the absorption of some active components in Wu-tou decoction, including Benzoylmesaconine. Studies in rats revealed a significant increase in Cmax, CL/F, AUC0-t, and AUC0-∞ for Benzoylmesaconine in the honey group compared to the non-honey group, indicating improved bioavailability. []

Q8: How do the pharmacokinetic profiles of various alkaloids, including Benzoylmesaconine, differ in Mahuang-Fuzi combination extracts compared to single-herb extracts?

A8: In a study comparing the pharmacokinetics of alkaloids in Mahuang-Fuzi combination extracts versus single-herb extracts, alkaloids in the combination generally exhibited slower elimination (longer mean residence time or half-life), although their maximum plasma concentration and AUC values were lower. This suggests potential accumulation with continuous consumption of the combination. []

Q9: What is the primary mechanism of action for the antinociceptive effects of Benzoylmesaconine?

A9: Research suggests that the antinociceptive effects of Benzoylmesaconine might be mediated through its interaction with the nucleus raphe magnus (NRM) in the brainstem. Microinjection of Benzoylmesaconine into the NRM produced dose-dependent pain relief in animal models. []

Q10: Does Benzoylmesaconine exhibit anti-inflammatory activity? If so, what molecular pathways are involved?

A10: Yes, Benzoylmesaconine has demonstrated anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages (an inflammatory model), Benzoylmesaconine suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, NO, ROS). It achieved this by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses. []

Q11: What are the main toxicity concerns associated with Aconitum plants and their preparations?

A11: Aconitum plants contain highly toxic diester-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. These alkaloids are known for their cardiotoxicity and neurotoxicity, posing significant safety concerns. [, , , ]

Q12: How does the processing of Aconitum roots, specifically into Aconiti Lateralis Radix Praeparata, impact the levels of toxic alkaloids?

A12: Processing methods, such as boiling, steaming, and stir-frying, can significantly reduce the levels of highly toxic diester-diterpenoid alkaloids in Aconitum roots. These processes promote the hydrolysis of diester alkaloids into less toxic monoester alkaloids like benzoylaconine, benzoylmesaconine, and benzoylhypaconine. [, , , ]

Q13: Can the geographical origin of Aconitum carmichaelii influence the content of Benzoylmesaconine and other alkaloids, potentially impacting its toxicity?

A13: Yes, the geographical origin of Aconitum carmichaelii can significantly influence alkaloid profiles. Studies have shown variations in the content of Benzoylmesaconine and other alkaloids based on geographical locations. This variation could potentially affect the toxicity and therapeutic efficacy of the plant material. []

Q14: What analytical techniques are commonly employed for the detection and quantification of Benzoylmesaconine in plant material and biological samples?

A14: Several analytical methods are used for analyzing Benzoylmesaconine, with High-Performance Liquid Chromatography (HPLC) being widely used. Coupling HPLC with various detectors, such as ultraviolet (UV) detectors [, , , , , ], mass spectrometry (MS) [, , , , , , ], and tandem mass spectrometry (MS/MS) [, , , ], enhances sensitivity and selectivity. These methods allow for the simultaneous determination of Benzoylmesaconine and other related alkaloids in complex matrices.

Q15: How do researchers ensure the accuracy, precision, and specificity of the analytical methods used for the analysis of Benzoylmesaconine?

A15: Rigorous analytical method validation is crucial for ensuring reliable results. This involves evaluating parameters like linearity, accuracy, precision (intra-day and inter-day variability), recovery, and the limit of detection (LOD) and quantification (LOQ). These validation steps ensure the method's suitability for the intended purpose and provide confidence in the obtained data. [, , , ]

Q16: Does Benzoylmesaconine interact with drug transporters, and if so, what are the potential implications?

A16: Benzoylmesaconine has been identified as a substrate of P-glycoprotein (P-gp), a drug efflux transporter. This interaction suggests that P-gp may play a role in the absorption and distribution of Benzoylmesaconine. []

Q17: Are there any ongoing studies investigating Benzoylmesaconine for potential therapeutic applications other than pain and inflammation management?

A17: While research on Benzoylmesaconine for therapeutic applications is still in its early stages, some studies suggest potential beyond pain and inflammation management. For instance, it is being investigated for its potential in treating heart failure, although more research is needed to confirm its efficacy and safety for such applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

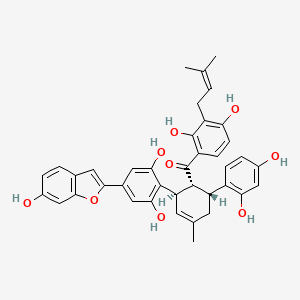

![[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261688.png)

![[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261690.png)